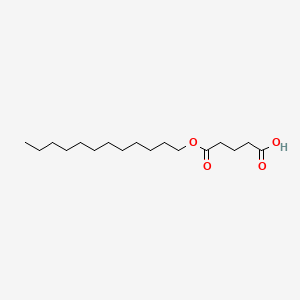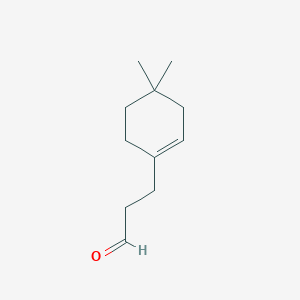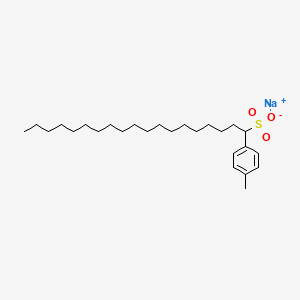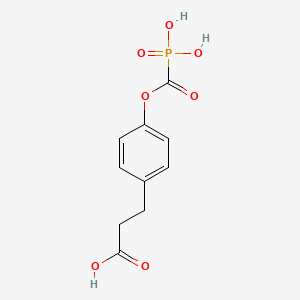
Potassium 4-chloro-2-cyclohexylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-chloro-2-cyclohexylphenolate is a chemical compound with the molecular formula C12H14ClKO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenolate ring with a chlorine substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-chloro-2-cyclohexylphenolate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chloro-2-cyclohexylphenol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the phenol group is deprotonated by the potassium hydroxide, forming the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenolate ring can participate in redox reactions.
Addition Reactions: The cyclohexyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Addition Reactions: Electrophiles like halogens or acids are used in the presence of catalysts.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenolate ring.
Addition Reactions: Products include cyclohexyl derivatives with additional functional groups.
Scientific Research Applications
Potassium 4-chloro-2-cyclohexylphenolate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 4-chloro-2-cyclohexylphenolate involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and ionic interactions with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-chlorophenolate
- Potassium 2-cyclohexylphenolate
- Potassium 4-chloro-2-methylphenolate
Uniqueness
Potassium 4-chloro-2-cyclohexylphenolate is unique due to the presence of both the chlorine and cyclohexyl groups on the phenolate ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
85204-39-3 |
|---|---|
Molecular Formula |
C12H14ClKO |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
potassium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C12H15ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |
InChI Key |
QRHVQFBRGJCEMK-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


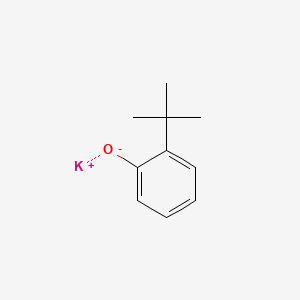
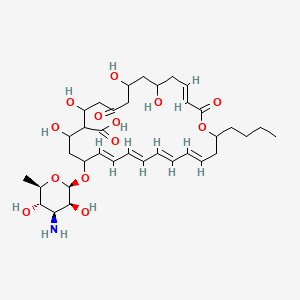


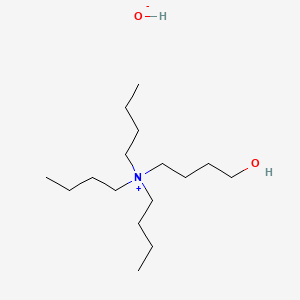

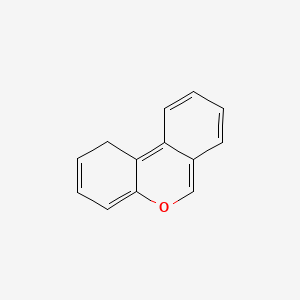
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

